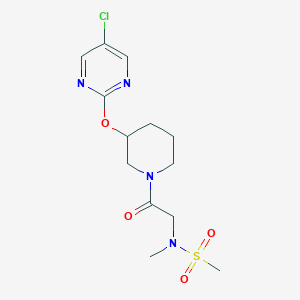

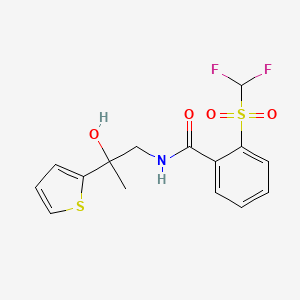

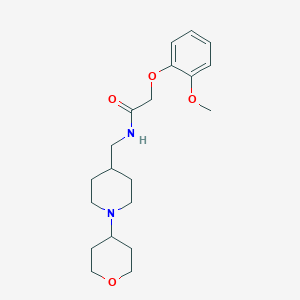

![molecular formula C18H19ClN4O2S B2692893 8-[(E)-3-chlorobut-2-enyl]sulfanyl-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione CAS No. 332897-93-5](/img/structure/B2692893.png)

8-[(E)-3-chlorobut-2-enyl]sulfanyl-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-[(E)-3-chlorobut-2-enyl]sulfanyl-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione is a useful research compound. Its molecular formula is C18H19ClN4O2S and its molecular weight is 390.89. The purity is usually 95%.

BenchChem offers high-quality 8-[(E)-3-chlorobut-2-enyl]sulfanyl-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-[(E)-3-chlorobut-2-enyl]sulfanyl-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitumor and Immunomodulatory Effects

Purine derivatives have been synthesized and evaluated for their biological activities, including antitumor and immunomodulatory effects. For example, novel heterocycles in the purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines classes were synthesized and examined for antitumor activity against P388 leukemia, as well as for vascular relaxing effects, although none showed potent activity in the latter aspect (Ueda et al., 1987). Additionally, certain purine nucleoside analogues were designed to investigate immunomodulatory effects, with some showing significant activity in enhancing murine immune functions and providing protection against viral infections (Nagahara et al., 1990).

Methodologies for C⁸-Metalation of Purine Bases

Research into the regioselective C⁸-metalation of purine bases has shown that purines can form Werner-type bonds with metal ions, utilizing the N donor atoms of the nucleobase skeleton. This has implications for developing metal-based drugs and understanding the interaction between metal ions and biological molecules (Brackemeyer et al., 2014).

Antiviral and Antimicrobial Applications

The synthesis and evaluation of purine derivatives for their antiviral and antimicrobial activities have been a significant area of research. For instance, 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines were synthesized and screened for activity against Mycobacterium tuberculosis, with some compounds showing promising antimycobacterial activity (Bakkestuen et al., 2005).

Heat Shock Protein 90 (Hsp90) Inhibition

The development of inhibitors for the heat shock protein 90 (Hsp90), a chaperone protein essential for the survival and growth of cancer cells, has included purine-scaffold compounds. Some 8-arylsulfanyl adenine derivatives were identified as potent inhibitors of Hsp90, suggesting potential applications in cancer therapy (Llauger et al., 2005).

Eigenschaften

IUPAC Name |

8-[(E)-3-chlorobut-2-enyl]sulfanyl-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN4O2S/c1-11-4-6-13(7-5-11)10-23-14-15(22(3)17(25)21-16(14)24)20-18(23)26-9-8-12(2)19/h4-8H,9-10H2,1-3H3,(H,21,24,25)/b12-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYQZOVNWDYZIGV-XYOKQWHBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=C(N=C2SCC=C(C)Cl)N(C(=O)NC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CN2C3=C(N=C2SC/C=C(\C)/Cl)N(C(=O)NC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[(E)-3-chlorobut-2-enyl]sulfanyl-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

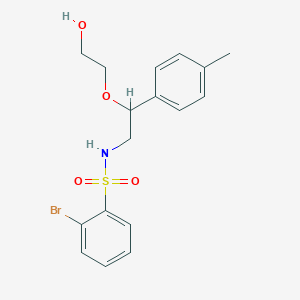

![4-(4-Methylphenyl)-2-{4-[(4-nitrobenzyl)oxy]phenyl}pyrimidine](/img/structure/B2692814.png)

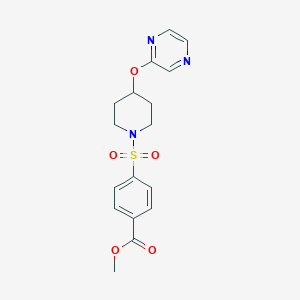

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methoxybenzenesulfonamide](/img/structure/B2692820.png)

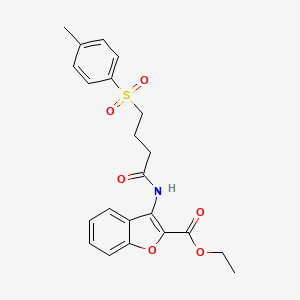

![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2692825.png)

![3-[4-(Methylsulfanyl)phenyl]-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2692828.png)